2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
説明
特性
IUPAC Name |
2-(4-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKLLAOZCBKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Benzothiadiazine dioxide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Analogues
Substituent Effects on Pharmacokinetics and Bioactivity
Electron-Withdrawing Groups (e.g., Fluorine, Chlorine):
- Fluorine at the benzyl position (as in the target compound) improves metabolic stability by reducing cytochrome P450-mediated oxidation. This contrasts with chlorine in compound , which enhances antibacterial potency but may increase toxicity risks .
- The 2-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to the 4-chlorobenzyl group in , which is more polar .
- Lipophilic Substituents (e.g., Ethylphenyl vs. Methoxy groups (e.g., in Compound 23 ) improve solubility and hydrogen-bonding capacity, critical for orexin receptor binding.
- Heterocyclic Modifications: Pyridine ring substitution (Compound 23 ) introduces π-π stacking interactions with aromatic residues in the OX1 receptor, contributing to nanomolar affinity. The target compound lacks this feature, suggesting divergent target profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this benzothiadiazine derivative, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted thioamides with sulfonyl chlorides is a common approach. For example, describes a similar thiadiazole synthesis via refluxing precursors in anhydrous solvents (e.g., dichloromethane) under nitrogen. Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Recrystallization from ethanol or acetonitrile improves purity. Monitoring intermediates with TLC (Rf ~0.3–0.5) ensures stepwise progression .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify substituent positions. For instance, aromatic protons in the 2-fluorobenzyl group appear as doublets (δ 7.1–7.4 ppm) due to coupling with fluorine .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., used Mo-Kα radiation, λ = 0.71073 Å, to determine bond lengths and angles in a related benzothiadiazine structure) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 410.46 for C22H19FN2O3S) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular targets of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand displacement. For example, highlights receptor-response models where compounds are tested against heterologously expressed receptors (e.g., 52 mouse receptors in Saito et al.’s study) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities. Align the compound’s 3D structure (generated via PubChem’s SMILES/InChI data ) with receptor active sites (e.g., PDB ID 3TJ ).
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Orthogonal Validation : Combine receptor-specific assays (e.g., cAMP assays for GPCRs) with transcriptomic profiling (RNA-seq) to confirm target engagement. notes divergent results between single-receptor (Haddad et al.) vs. multi-receptor (Saito et al.) models; reconciling these requires cross-validating hits in primary cell cultures .
- Dose-Response Curves : Compare EC50/IC50 values across models to identify assay-specific artifacts (e.g., solubility limits in high-throughput screens).
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the compound’s pharmacokinetic properties?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published ADME studies (e.g., logP, metabolic stability) and apply multivariate regression to identify variables (e.g., solvent systems, cell lines) causing discrepancies. ’s computational meta-analysis approach (Haddad et al., 2008b) is a template .
- Physicochemical Profiling : Measure logD (octanol/water) and plasma protein binding to clarify bioavailability variations.
Structural and Mechanistic Insights
Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to quantify binding kinetics (ka/kd).
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution, as demonstrated in ’s crystallographic workflow .
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